molecular formula C9H9F2NO2 B7863528 Ethyl 5-amino-2,4-difluorobenzoate

Ethyl 5-amino-2,4-difluorobenzoate

Cat. No.: B7863528
M. Wt: 201.17 g/mol
InChI Key: VIPCKZCATSITDW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,4-difluorobenzoate is an organic compound characterized by its molecular formula C9H9F2NO2. It is a derivative of benzoic acid where an ethyl group is attached to the carboxyl group, and the benzene ring is substituted with amino and difluoro groups at the 5 and 2,4 positions, respectively. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Esterification: The compound can be synthesized through the esterification of 5-amino-2,4-difluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Friedel-Crafts Acylation: Another method involves the acylation of 2,4-difluorobenzoic acid with ethyl chloroformate in the presence of aluminum chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated and nitro derivatives.

Scientific Research Applications

Ethyl 5-amino-2,4-difluorobenzoate is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand the effects of fluorine substitution on biological molecules.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-amino-2,4-difluorobenzoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-amino-4,5-difluorobenzoate: Similar structure but with a methyl group instead of an ethyl group.

  • Ethyl 2-amino-4,5-difluorobenzoate: Structural isomer with the amino group at the 2 position instead of the 5 position.

Uniqueness: Ethyl 5-amino-2,4-difluorobenzoate is unique due to its specific arrangement of substituents on the benzene ring, which influences its chemical reactivity and biological activity. This arrangement allows for distinct interactions and applications compared to its isomers and similar compounds.

Properties

IUPAC Name

ethyl 5-amino-2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPCKZCATSITDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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